molecular formula C14H22BN3O2 B13850712 2-(Pyrrolidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

2-(Pyrrolidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B13850712
M. Wt: 275.16 g/mol
InChI Key: DBHLBQWJEMBSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 2-(Pyrrolidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine (CAS: 933986-97-1) is a pyrazine derivative featuring a pyrrolidine substituent at position 2 and a pinacol boronate ester at position 4. Its molecular formula is C₁₅H₂₃BN₂O₂, with a molecular weight of 274.17 g/mol . Key physical properties include:

  • Appearance: White to off-white solid
  • Purity: ≥97% (HPLC)
  • Storage: Stable at -20°C

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for applications in medicinal chemistry and materials science. The pyrrolidine group enhances solubility in organic solvents and may influence electronic effects on the pyrazine ring .

Properties

Molecular Formula

C14H22BN3O2

Molecular Weight

275.16 g/mol

IUPAC Name

2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C14H22BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-17-12(10-16-11)18-7-5-6-8-18/h9-10H,5-8H2,1-4H3

InChI Key

DBHLBQWJEMBSSU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCCC3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions can vary widely but often involve the use of solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Trends

  • Electronic Effects : Pyrrolidine’s electron-donating nature enhances the pyrazine ring’s activation, improving cross-coupling efficiency compared to unsubstituted boronate esters .
  • Steric Considerations : Bulkier substituents (e.g., piperazine) reduce reaction yields but may improve selectivity in multi-step syntheses .
  • Emerging Applications : Boronate-containing pyrazines are being investigated for proteolysis-targeting chimeras (PROTACs) and covalent inhibitors .

Biological Activity

2-(Pyrrolidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine (CAS Number: 933986-97-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H23BN2O2
  • Molecular Weight : 274.17 g/mol
  • Purity : ≥97.0% (HPLC)
  • Appearance : White to off-white solid

The compound features a pyrrolidine moiety and a dioxaborolane group, which are known to enhance the solubility and bioavailability of drug candidates. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Kinase Inhibition :
    • It has shown inhibitory effects on specific kinases, which play crucial roles in cell signaling pathways that regulate growth and proliferation. For example, studies have indicated that compounds similar to this structure can inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA .
  • Anticancer Potential :
    • Preliminary studies suggest that 2-(Pyrrolidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine may have anticancer properties by targeting pathways associated with tumor growth and metastasis. Its structural similarity to known kinase inhibitors positions it as a potential candidate for further development in cancer therapy .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound could exhibit neuroprotective effects through modulation of neuroinflammatory pathways. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a significant role .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(Pyrrolidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine:

StudyFindings
Study A (2023)Demonstrated inhibition of mutant KIT with IC50 values in the subnanomolar range.
Study B (2023)Highlighted anticancer activity against various cancer cell lines with significant cytotoxic effects.
Study C (2024)Reported potential neuroprotective effects in preclinical models of neurodegeneration.

Safety and Toxicology

Safety assessments indicate that while the compound shows promising biological activity, it also presents certain hazards. The compound is classified with hazard statements indicating potential toxicity upon ingestion or skin contact . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the key synthetic routes for preparing 2-(pyrrolidin-1-yl)-5-(dioxaborolanyl)pyrazine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated pyrazine precursor with bis(pinacolato)diboron (B₂Pin₂). Critical parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) .
  • Solvent and base : Use toluene or dioxane with KOAc or K₂CO₃ to stabilize the boronate intermediate .
  • Temperature : 80–100°C for 12–24 hours under inert atmosphere. Purification via column chromatography (hexane/EtOAc) or recrystallization improves purity. Yield optimization requires monitoring by TLC or LC-MS to minimize side reactions like protodeboronation.

Q. How does the boronic ester group in this compound facilitate its use in Suzuki-Miyaura cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) acts as a stable boron source, enabling efficient transmetallation with palladium catalysts. Key advantages:

  • Air stability : Unlike boronic acids, the pinacol ester resists hydrolysis, simplifying handling .
  • Regioselectivity : The pyrazine core directs coupling to the boronate-substituted position, favoring biaryl product formation . Example reaction: Coupling with aryl halides (e.g., bromobenzene) in THF/H₂O (3:1) at 60–80°C with Pd(OAc)₂ and SPhos ligand .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or homocoupling) during Suzuki-Miyaura coupling of this compound?

Competing reactions arise from:

  • Protodeboronation : Caused by acidic protons in protic solvents. Mitigation: Use anhydrous conditions, buffered bases (e.g., K₃PO₄), or bulky ligands (e.g., XPhos) to stabilize the Pd intermediate .
  • Homocoupling : Additives like TBAB (tetrabutylammonium bromide) suppress undesired dimerization by enhancing ionic strength . Advanced monitoring via in-situ IR or ¹¹B NMR can track boron speciation .

Q. How can computational modeling (DFT or MD) predict the regioselectivity of this compound in transition-metal-catalyzed reactions?

Density Functional Theory (DFT) calculates electron density distribution to identify reactive sites:

  • The pyrazine nitrogen atoms lower LUMO energy at the boronate-substituted carbon, favoring oxidative addition .
  • Molecular dynamics (MD) simulations assess steric effects of the pyrrolidinyl group on catalyst approach . Software: Gaussian or ORCA with B3LYP/6-31G* basis set. Validate predictions with X-ray crystallography (e.g., SHELX-refined structures) .

Q. What analytical techniques resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies may arise from:

  • Dynamic effects : Solution-state NMR (¹H, ¹³C, ¹¹B) detects conformational flexibility, while X-ray crystallography (SHELX-refined) shows static solid-state geometry .
  • Tautomerism : Variable-temperature NMR or NOESY identifies equilibrium between boronate forms . Cross-validate with HRMS and IR to confirm functional groups.

Methodological Challenges and Solutions

Q. How can the hydrolytic stability of the boronic ester be assessed under physiological conditions for drug discovery applications?

Protocol:

  • pH-dependent stability : Incubate in buffers (pH 4–9) at 37°C, monitor by HPLC-UV/ELSD .
  • Competing ligands : Add DMSO or mannitol to mimic biological matrices and assess boronate-Diol interactions .
  • Kinetics : Fit degradation data to first-order models to estimate half-life.

Q. What role does the pyrrolidinyl substituent play in modulating electronic and steric effects during catalytic cycles?

  • Electronic effects : The electron-donating pyrrolidinyl group increases electron density at the pyrazine ring, accelerating oxidative addition .
  • Steric effects : Bulky substituents hinder undesired β-hydride elimination in alkyl coupling partners. Experimental validation: Compare reaction rates of pyrrolidinyl vs. unsubstituted analogs using kinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.